![molecular formula C22H16ClN3O2 B2795564 3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 903328-93-8](/img/structure/B2795564.png)

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

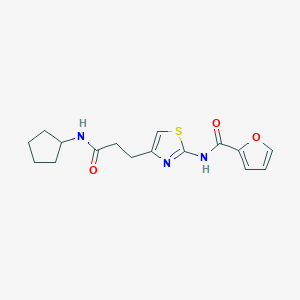

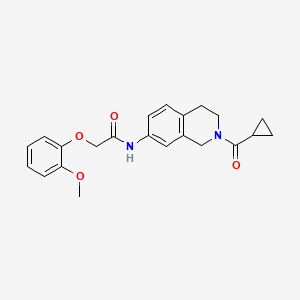

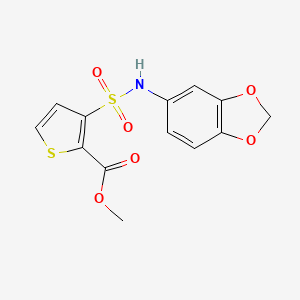

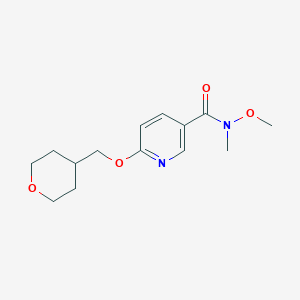

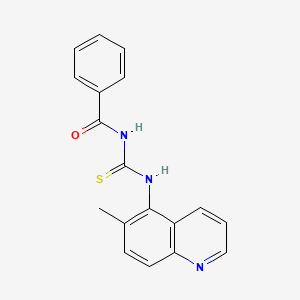

“3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery and medicinal chemistry studies. It is a derivative of quinazolinone, a significant heterocyclic compound due to its potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves various procedures. A common approach involves the amidation of 2-aminobenzoic acid derivatives . For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis

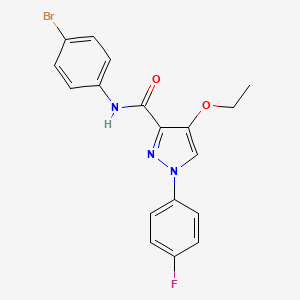

The molecular structure of “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is confirmed by physicochemical and spectral characteristics . The quinazoline nucleus is an exciting molecule with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Chemical Reactions Analysis

Quinazolinone derivatives have diverse chemical reactions. The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Applications

Research has highlighted the significance of quinazolinone derivatives, such as the one , in combating microbial and tubercular infections. For instance, a study developed a series of quinazolinone analogs substituted with benzothiophene, demonstrating good antitubercular activity against Mycobacterium tuberculosis H37Rv strain, and some compounds showed promising antibacterial activity (G. K. Rao & R. Subramaniam, 2015). This suggests that modifications on the quinazolinone structure can yield potent antimicrobial agents.

Anticancer Potential

Quinazolinone compounds have also been explored for their anticancer potential. A novel series of quinazolinones were synthesized and evaluated for in-vitro antitumor activity, with some compounds showing remarkable broad-spectrum antitumor activity. For example, specific derivatives were identified as active growth inhibitors of renal, CNS, ovarian, and non-small cell lung cancer, demonstrating the versatility of quinazolinone derivatives as potential anticancer agents (A. Alanazi et al., 2014).

Corrosion Inhibition

Beyond biomedical applications, quinazolinone derivatives exhibit utility in industrial applications, such as corrosion inhibition. A study evaluated 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their corrosion inhibition properties on mild steel in hydrochloric acid solution. The efficiency of these compounds as corrosion inhibitors was attributed to the presence of nitrogen and their molecular weight, highlighting the potential of quinazolinone derivatives in protecting metals from corrosion (A. Kadhim et al., 2017).

Water Solubility Enhancement for Drug Development

The quest for more water-soluble analogs of quinazolinone-based antitumor agents has led to the synthesis of compounds with improved solubility and enhanced cytotoxicity. This research underscores the importance of structural modifications in quinazolinone derivatives to enhance their drug-like properties and therapeutic potential (V. Bavetsias et al., 2002).

Zukünftige Richtungen

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAXMOIJWFFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)